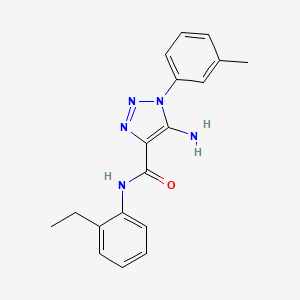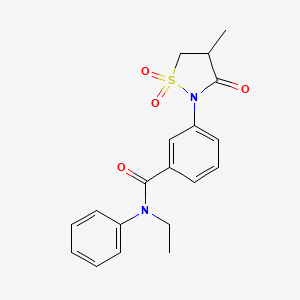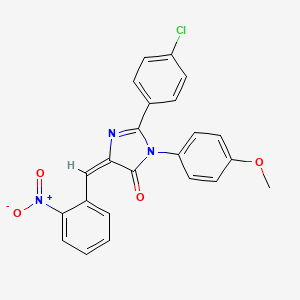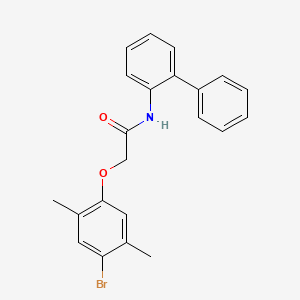![molecular formula C16H16BrClN2O2 B4961792 methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate, commonly known as Mecamylamine, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor (nAChR) antagonists. It is a non-competitive blocker of the nAChR, which is a type of receptor found in the central and peripheral nervous systems. Mecamylamine has been used in scientific research to investigate the physiological and biochemical effects of nAChR blockade.
Mecanismo De Acción
Mecamylamine acts as a non-competitive antagonist of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the ion channel activity of the receptor, leading to a decrease in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Mecamylamine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is associated with addiction and reward. It has also been shown to decrease the release of serotonin and norepinephrine, which are involved in mood regulation and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Mecamylamine in lab experiments is that it is a selective and potent methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate antagonist. It has been shown to have minimal off-target effects, which makes it a useful tool for investigating the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in various physiological and biochemical processes. However, one of the limitations of using Mecamylamine is that it has a short half-life, which can make it difficult to achieve and maintain steady-state concentrations in vivo.
Direcciones Futuras
There are several future directions for the use of Mecamylamine in scientific research. One area of interest is the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Mecamylamine has been shown to have neuroprotective effects in animal models of these diseases, which suggests that it may have therapeutic potential. Another area of interest is the use of Mecamylamine in combination with other drugs to enhance their therapeutic efficacy. For example, it has been shown to enhance the effects of antidepressant drugs in animal models of depression.
Métodos De Síntesis
The synthesis of Mecamylamine involves the reaction of 2-amino-5-bromobenzyl chloride and 2-chlorobenzylamine with glycine methyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Mecamylamine has been used in scientific research to investigate the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in various physiological and biochemical processes. It has been shown to be effective in blocking the effects of nicotine on the brain, which has led to its use in studies of addiction and withdrawal. Mecamylamine has also been used to investigate the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in pain perception, cognition, and memory.
Propiedades
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-22-15(21)9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,16,20H,9,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRPDHENBJQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B4961711.png)
![2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4961713.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4961721.png)


![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
